1-Benzyl-3-methoxybenzene

Vue d'ensemble

Description

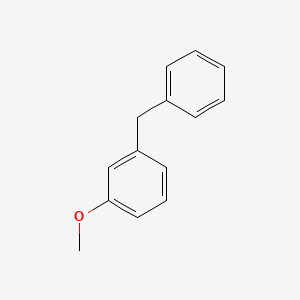

“1-Benzyl-3-methoxybenzene” is also known as "1-Methoxy-3-methylbenzene" . It is an organic compound with the formula C8H10O . The compound is mainly made synthetically and is a precursor to other synthetic compounds .

Synthesis Analysis

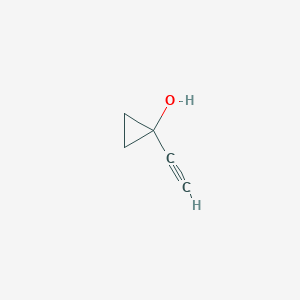

The synthesis of “this compound” can be achieved through various methods. One common method is the Williamson ether synthesis, where sodium phenoxide is reacted with a methyl halide to yield anisole .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a methoxy group (−O−) and a methyl (−CH3) group attached . The molecular weight of this compound is 122.1644 g/mol .Chemical Reactions Analysis

“this compound” undergoes electrophilic aromatic substitution reactions at a faster speed than benzene . The methoxy group is an ortho/para directing group, which means that electrophilic substitution preferentially occurs at these three sites .Applications De Recherche Scientifique

Catalysis and Synthesis

1-Benzyl-3-methoxybenzene is involved in palladium-catalyzed oxidative homocoupling and hydroxylation of aryl compounds. This process, which employs C(sp2)−H bond activation, utilizes benzoisoxazoles as a new directing group and allows the synthesis of functionally diverse benzoisoxazoles. 1-Iodo-4-methoxybenzene, closely related to this compound, is used as an oxidant in these reactions, demonstrating its utility in mediating dehydrogenative homocoupling while minimizing cross-coupling. This advancement in catalysis is critical for synthetic chemistry, providing a pathway to synthesize complex organic molecules efficiently (Guo et al., 2017).

Crystallography and Molecular Structure

The methoxybenzene derivative, which includes compounds structurally similar to this compound, has been analyzed for its crystal structure. Studies like these provide insights into the molecular configuration and interaction of these compounds, which is vital for understanding their reactivity and potential applications in materials science (Sathya et al., 2014).

Thermochemical Conversion

Research on the thermochemical conversion of methoxybenzene derivatives, including this compound, explores their transformation under heat treatment in aqueous alkaline solutions. These studies support the development of processes for producing liquid fuels from biomass sources, demonstrating the potential of this compound derivatives in renewable energy production (Alén, 1991).

Environmental Chemistry

Methoxybenzene and its derivatives, including this compound, have been identified as potential air pollutants. Understanding their reaction mechanisms, particularly with ozone in the atmosphere, is crucial for assessing their environmental impact and devising strategies to mitigate their effects on air quality (Sun et al., 2016).

Pyrolysis and Radical Formation

The pyrolysis of methoxy substituted compounds, closely related to this compound, is studied to understand the mechanisms of lignin degradation. This research is vital for advancing biofuel technology, as it sheds light on how biomass can be converted into valuable energy sources. The study also examines the formation of radicals during pyrolysis, which has implications for understanding the stability and reactivity of these compounds under high-temperature conditions (Kim et al., 2014).

Mécanisme D'action

The mechanism of action for “1-Benzyl-3-methoxybenzene” involves the interaction of two effects: inductive and conjugation effects . The inductive effect of the substituent and the conjugative interaction facilitates electron pair donation or withdrawal, to or from the benzene ring .

It is stored at a temperature of 2-8°C .

Safety and Hazards

“1-Benzyl-3-methoxybenzene” can cause severe skin burns and eye damage . It is harmful if swallowed and harmful to aquatic life . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

1-benzyl-3-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-15-14-9-5-8-13(11-14)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMXATJXHTWJDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345883 | |

| Record name | 1-Benzyl-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23450-27-3 | |

| Record name | 1-Benzyl-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R)-1-benzylpyrrolidin-3-yl]methanamine](/img/structure/B3049995.png)

![(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B3049999.png)